1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
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Overview
Description
1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring, a piperazine ring, and a pyrazole ring. This compound is of interest due to its potential pharmacological properties and its utility in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multiple steps:
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Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized by reacting hydrazine with a suitable diketone or ester. For example, the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic conditions can yield pyridazine derivatives .
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Introduction of the Diethylamino Group: : The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the diethylamino group.
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Formation of the Piperazine Ring: : The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, followed by cyclization.
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Coupling of the Pyridazine and Piperazine Rings: : The pyridazine and piperazine rings can be coupled using a suitable linker, such as an alkyl halide, under basic conditions.
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by reacting hydrazine with an α,β-unsaturated carbonyl compound.
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Final Coupling: : The final compound is obtained by coupling the pyrazole ring with the pyridazine-piperazine intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the pyridazine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[6-(methylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
- 1-{4-[6-(ethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
Uniqueness
1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is unique due to the presence of the diethylamino group, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it distinct from similar compounds with different substituents, potentially offering different biological activities and applications.
Properties
IUPAC Name |
1-[4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-3-21(4-2)15-6-7-16(20-19-15)22-10-12-23(13-11-22)17(25)14-24-9-5-8-18-24/h5-9H,3-4,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGNYGLZHZAAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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